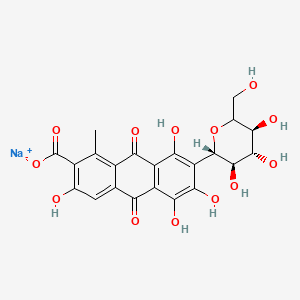
Sodium Carmine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium Carmine, also known as indigotindisulfonic acid sodium salt, is an organic compound derived from indigo. It is widely used as a dye in various industries, including food, textile, and pharmaceuticals. The compound is known for its deep blue color and is often used as a pH indicator and a redox indicator.
准备方法
Synthetic Routes and Reaction Conditions: Sodium Carmine is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonic acid groups into the indigo molecule, making it soluble in water. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where indigo is treated with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of indigotindisulfonic acid. The product is purified through filtration and crystallization processes to obtain the final compound.
化学反应分析
Types of Reactions: Sodium Carmine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: this compound can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups.
Major Products Formed:
Oxidation: Oxidation of this compound typically results in the formation of isatin-5-sulfonic acid.
Reduction: Reduction leads to the formation of leucoindigo, a colorless compound.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
科学研究应用
Sodium Carmine has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and a redox indicator in various chemical experiments.
Biology: this compound is used in staining techniques to visualize cellular structures under a microscope.
Medicine: The compound is used as a diagnostic dye in medical procedures, such as cystoscopy, to visualize the urinary tract.
Industry: It is used as a dye in the textile industry, particularly for dyeing denim, and as a food colorant in the food industry.
作用机制
The mechanism of action of Sodium Carmine involves its ability to act as a dye and indicator. When used as a pH indicator, it changes color based on the pH of the solution. As a redox indicator, it undergoes color changes depending on the oxidation state of the compound. In medical applications, this compound is excreted by the kidneys, allowing it to visualize the urinary tract during diagnostic procedures.
相似化合物的比较
Indigo Carmine: Similar to Sodium Carmine but without the sodium salt form.
Methylene Blue: Another dye used as a redox indicator and in medical diagnostics.
Phenol Red: A pH indicator used in cell biology and chemistry.
Uniqueness: this compound is unique due to its dual role as both a pH and redox indicator. Its deep blue color and water solubility make it particularly useful in various applications, from scientific research to industrial uses.
属性
CAS 编号 |
64536-02-3 |
|---|---|
分子式 |
C22H19NaO13 |
分子量 |
514.4 g/mol |
IUPAC 名称 |
sodium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |
InChI |
InChI=1S/C22H20O13.Na/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1 |
InChI 键 |
WTQDFYCCGXPQPN-AEXMGWOMSA-M |
手性 SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O)O.[Na+] |
规范 SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)
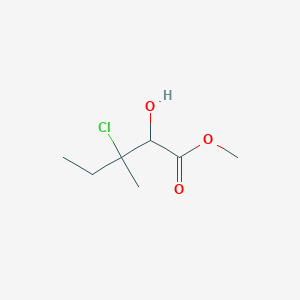

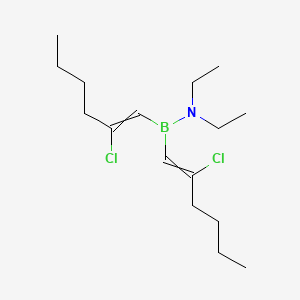
![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)
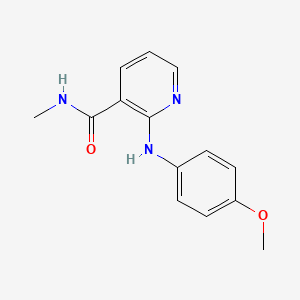


![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)

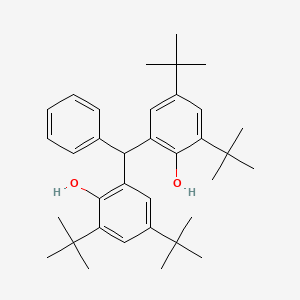

![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
